The synthesis of SPL-707 involves several steps, beginning with the preparation of key intermediates. The final compound is synthesized through a series of chemical reactions including cyclization and amide coupling. Notably, the synthesis utilizes a cyclopropyl group to enhance lipophilicity, achieving a log P value of 2.3, which is favorable for oral bioavailability . The synthetic pathway includes:
SPL-707 has the molecular formula and a molecular weight of 505.54 g/mol . Its structure features:
The compound's stereochemistry has been confirmed through X-ray crystallography, ensuring accurate representation of its active form .
SPL-707 primarily functions as an inhibitor of SPPL2a through competitive inhibition. It binds to the active site of the enzyme, preventing substrate access and subsequent cleavage. The compound exhibits a high degree of selectivity; for instance, it shows 79-fold selectivity over γ-secretase and 23-fold over SPP . The mechanism by which SPL-707 inhibits SPPL2a involves:
The mechanism by which SPL-707 exerts its effects is rooted in its interaction with SPPL2a. Upon binding, it inhibits the cleavage of substrates such as CD74/p8 fragment, which is critical for proper immune function . The inhibition leads to altered processing of immune signaling pathways, potentially resulting in immunomodulatory effects observed in animal models.
Key points about its mechanism include:
SPL-707 exhibits several notable physical and chemical properties:
These properties contribute to its utility as a research tool in pharmacological studies.
SPL-707 has significant potential applications in scientific research, particularly in studies related to immunology and protease biology. Its primary applications include:
SPPL2a (Signal Peptide Peptidase-Like 2a) is an intramembrane aspartyl protease that regulates the cleavage of type II transmembrane proteins, including the invariant chain CD74. This protein is critical for MHC class II antigen presentation in B lymphocytes and dendritic cells. During immune cell maturation, SPPL2a processes the CD74/p8 fragment, enabling tonic B-cell receptor (BCR) signaling and dendritic cell function. Genetic ablation of SPPL2a in mice results in selective depletion of B cells and myeloid dendritic cells due to impaired CD74/p8 processing, while sparing other immune populations. This phenotype positions SPPL2a as a compelling target for autoimmune diseases where aberrant B-cell activity drives pathology, such as rheumatoid arthritis and lupus. The enzyme’s restricted substrate profile further enhances its therapeutic appeal, potentially minimizing off-target effects compared to broader-spectrum proteases like γ-secretase [2] [3].
SPL-707 emerged from a medicinal chemistry campaign at Novartis aimed at developing selective SPPL2a inhibitors. Initial high-throughput screening identified a lipophilic hydroxyethylamine-based hit structurally resembling HIV protease inhibitors. Lead optimization focused on improving potency, selectivity, and pharmacokinetics. Critical modifications included replacing the Cbz group with smaller substituents to reduce lipophilicity and introducing a cyclopropyl ring to enhance metabolic stability. These efforts yielded SPL-707, the first orally bioavailable SPPL2a inhibitor with sub-100 nM cellular potency (IC₅₀ = 77 nM against human SPPL2a). In rodent models, SPL-707 achieved full inhibition of CD74/p8 processing at 3 mg/kg orally and reduced splenic B cells by >50% after 11 days of dosing (10 mg/kg b.i.d.) without affecting γ-secretase activity. This recapitulated the phenotype of SPPL2a-knockout mice, validating pharmacological SPPL2a inhibition as a viable immunomodulatory strategy [1] [3] [6]. Subsequent work led to SPL-410, a derivative with picomolar potency, though SPL-707 remains significant as the pioneering clinical candidate [2].
SPL-707 ((S)-2-cyclopropyl-N1-( (S)-5,11-dioxo-10,11-dihydro-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropan]-10-yl)-N4-(5-fluoro-2-methylpyridin-3-yl)succinamide) belongs to the hydroxyethylamine (HEA) class of aspartyl protease inhibitors. Its structure features three key domains:
Table 1: Key Properties of SPL-707
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C₂₇H₂₈FN₅O₄ | Calculated from structure [1] |
CAS No. | 2195361-33-0 | Registry identifier [4] |
SPPL2a IC₅₀ (Human) | 77 nM | HEK293 cell assay [1] |
SPPL2a IC₅₀ (Mouse) | 180 nM | High-content imaging [9] |
γ-Secretase Selectivity | 79-fold (IC₅₀ = 6.1 μM) | Notch1 cleavage assay [1] |
Oral Bioavailability | AUC = 8787 h·nM (3 mg/kg, mouse) | Pharmacokinetic study [1] |
Table 2: Cellular Selectivity Profile of SPL-707
Target | IC₅₀ | Selectivity vs. SPPL2a | Assay System |
---|---|---|---|
SPPL2b | 430 nM | 5.6-fold less potent | HCA in U-2 OS cells [1] |
SPP | 3.7 μM | 48-fold selective | EnvSigSeq-SEAP cleavage [6] |
BACE-1 | >100 μM | >1298-fold selective | Enzyme activity [2] |
Cathepsin D | >100 μM | >1298-fold selective | Fluorogenic substrate [2] |
Table 3: In Vivo Efficacy of SPL-707
Parameter | Effect | Dosing Regimen |
---|---|---|
CD74/p8 Processing Inhibition | Full inhibition in spleen | 3 mg/kg b.i.d., rats [1] |
B-Cell Depletion | Dose-dependent reduction (≥10 mg/kg) | 3–30 mg/kg b.i.d., 11 days, mice [3] |
Dendritic Cell Reduction | Significant decrease in mDCs | 10 mg/kg b.i.d., 11 days, mice [9] |
SPL-707 exemplifies rational structure-based design targeting intramembrane proteases. Its optimized hydroxyethylamine scaffold achieves unprecedented selectivity among aspartyl proteases, enabling precise immunological modulation without broad-spectrum effects [2] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7